1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one
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Overview
Description
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties . Chlorophenyl compounds, on the other hand, are derivatives of phenyl compounds where one or more hydrogen atoms are replaced by chlorine atoms.
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the cyclization of precursor compounds. For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure containing two carbon and three nitrogen atoms in the triazole ring, and two nitrogen atoms in the pyrimidine ring . The chlorophenyl group is a phenyl ring with a chlorine substitution.Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents on the rings. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution, nucleophilic substitution, and various cyclization reactions .Scientific Research Applications
Antiviral Activity
Compounds with structural modifications in the sulfonamide moiety, similar to the one , have shown a wide impact on antiviral activity. This suggests that our compound could potentially be explored for its antiviral properties .
Synthesis and Applications
The synthesis of related triazoles and their applications have been extensively studied. These compounds have been used in creating azapentalenes, which are important in various chemical reactions .
Electronic and Optical Applications
A study on a pyridine-based chalcone derivative indicates that compounds with donor groups substituted at specific positions can show a rise in second-harmonic generation (SHG) efficiency, hinting at possible electronic and optical applications for our compound .
Biological Application
Triazoles have been synthesized and found to have potent antiproliferative activity against certain cell lines, suggesting that our compound could be researched for similar biological applications .
Catalysis
There is also research on the synthesis of pyrazoles using catalysts like vitamin B1, which could indicate potential catalytic applications for our compound .
Synthesis of Biologically Relevant Triazoles
The synthesis process of biologically relevant triazoles has been documented, which could provide a pathway for synthesizing our compound and exploring its biological relevance .
Safety And Hazards
Future Directions
The future research directions in the field of triazolopyrimidines involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles . This includes the development of new synthetic methods, the exploration of different substituents and ring systems, and the evaluation of these compounds in different biological assays.
properties
IUPAC Name |
1-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-9(21)7-22-14-12-13(16-8-17-14)20(19-18-12)6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDABFKUPAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one |
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